REACTION_CXSMILES
|
[CH:1]([C:13]([O:15]CC)=[O:14])([C:8]([O:10]CC)=[O:9])[CH2:2][C:3]([O:5]CC)=[O:4].[OH-].[Na+]>O>[CH:1]([C:13]([OH:15])=[O:14])([C:8]([OH:10])=[O:9])[CH2:2][C:3]([OH:5])=[O:4] |f:1.2|
|
Name
|
|
Quantity
|
49.2 g
|
Type
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reactant
|
Smiles
|
C(CC(=O)OCC)(C(=O)OCC)C(=O)OCC
|
Name
|
|
Quantity
|
135 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
65 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
CONCENTRATION
|
Details
|
concentrated to about 150 ml
|
Type
|
ADDITION
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Details
|
A 50 ml portion of cold concentrated hydrochloric acid was added
|
Type
|
EXTRACTION
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Details
|
the mixture was extracted three times with ether
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
C(CC(=O)O)(C(=O)O)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 12.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 38.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |